molecular formula C20H25N3O5 B11159240 [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B11159240
M. Wt: 387.4 g/mol
InChI Key: RTEJHPMZPHGBPB-UHFFFAOYSA-N
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Description

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a quinazoline core, a cyclohexyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves a multi-step process. One common method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions. The reaction is mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP) in methanol, resulting in high yields with broad functional group tolerance and short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the amide or acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in methanol.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the specific modifications.

Scientific Research Applications

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with DNA. The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its anticancer activity, where it can induce cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-({[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

2-[1-[[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H25N3O5/c24-16(21-13-20(12-17(25)26)9-4-1-5-10-20)8-11-23-18(27)14-6-2-3-7-15(14)22-19(23)28/h2-3,6-7H,1,4-5,8-13H2,(H,21,24)(H,22,28)(H,25,26)

InChI Key

RTEJHPMZPHGBPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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